Ethyl 3-amino-2,5-difluorobenzoate
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Overview
Description
Ethyl 3-amino-2,5-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,5-difluorobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2,5-difluorobenzoate to form ethyl 3-nitro-2,5-difluorobenzoate, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.
Coupling Reactions: The amino group can also engage in coupling reactions, such as the formation of azo compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Ethyl 3-amino-2,5-difluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,5-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Ethyl 3-amino-2,5-difluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4,5-difluorobenzoate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Ethyl 3-amino-2-chloro-4,5-difluorobenzoate: Contains a chlorine atom instead of a hydrogen atom, which can significantly alter its reactivity and applications.
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl 3-amino-2,5-difluorobenzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
GVHLRQRKVQRPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)N)F |
Origin of Product |
United States |
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